molecular formula C7H16ClN B2599453 (R)-2-Ethylpiperidine hydrochloride CAS No. 155106-15-3

(R)-2-Ethylpiperidine hydrochloride

Cat. No. B2599453
CAS RN: 155106-15-3
M. Wt: 149.66
InChI Key: HFEDNVOKYCDBFD-OGFXRTJISA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine) .


Synthesis Analysis

The synthesis of chiral piperidines has been a topic of interest in recent years. A method involving a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts has been reported . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis .

Scientific Research Applications

Synthesis and Technology

  • Study on the Synthesis and Technology of Derivatives : (R)-3-aminopiperidine dihydrochloride, synthesized from Ethyl nipecotate, demonstrates a process involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).

Pharmaceutical Research

  • Pharmacological Profiles of Derivatives : The pharmacology of derivatives like R-96544, a 5-HT(2A) receptor antagonist, demonstrates its potential in inhibiting platelet aggregation and showing affinity for 5-HT(2A) receptors, indicating significant implications in medical research (Ogawa et al., 2002).
  • Potential in Treating Pancreatitis : Research on R-102444 and R-96544, selective 5-HT2A receptor antagonists, reveals their inhibitory effects on the progression of acute and chronic pancreatitis, supporting the involvement of 5-HT2A receptors in experimental pancreatitis (Ogawa et al., 2005).

Chemical Analysis and Method Development

  • Analytical Techniques : Development of sensitive methods, like HPTLC for simultaneous analysis of pharmaceuticals, where derivatives are used as centrally acting muscle relaxants or anti-inflammatory drugs, showcase the compound's relevance in analytical chemistry (Patel et al., 2012).
  • Synthesis of Optical Isomers : The synthesis of optical isomers of related compounds, like ethyl 4-chloro-3-hydroxybutyrate, a precursor in pharmacologically valuable products, reflects the compound's utility in stereoselective biotechnology and enzymatic reactions (Kluson et al., 2019).

Material Science and Surface Modification

  • Rubber Surface Treatment : Studies on treating styrene–butadiene rubber (SBR) with solutions like trichloroisocyanuric acid, where different esters are used, illuminate the role of similar compounds in material science, specifically in improving adhesion properties (Romero-Sánchez et al., 2000).

Biocatalysis and Enzymatic Studies

  • Enzymatic Resolution in Biocatalysis : The kinetic resolution of (R,S)-ethyl 2-chloromandelate by using enzymes like hydrolase of Klebsiella oxytoca, where the compound serves as a key intermediate, highlights its role in biocatalysis and enzyme studies (Wang et al., 2006).

properties

IUPAC Name

(2R)-2-ethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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